DEHP-d38

Isotope Dilution Mass Spectrometry Method Validation LC-MS/MS

DEHP-d38 (CAS 352431-42-6) is a stable isotope-labeled analog of di(2-ethylhexyl) phthalate (DEHP), in which all 38 hydrogen atoms are replaced by deuterium. It serves as a highly characterized internal standard (IS) in isotope dilution mass spectrometry (IDMS) workflows, primarily coupled with LC-MS/MS or GC-MS/MS, for the precise quantification of DEHP in complex matrices such as environmental samples, food, and biological fluids.

Molecular Formula C24H38O4
Molecular Weight 428.8 g/mol
Cat. No. B12399373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEHP-d38
Molecular FormulaC24H38O4
Molecular Weight428.8 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
InChIInChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D,13D2,14D2,15D,16D,17D2,18D2,19D,20D
InChIKeyBJQHLKABXJIVAM-STYFRGAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEHP-d38: A High-Mass Deuterated Internal Standard for Trace Phthalate Quantification


DEHP-d38 (CAS 352431-42-6) is a stable isotope-labeled analog of di(2-ethylhexyl) phthalate (DEHP), in which all 38 hydrogen atoms are replaced by deuterium . It serves as a highly characterized internal standard (IS) in isotope dilution mass spectrometry (IDMS) workflows, primarily coupled with LC-MS/MS or GC-MS/MS, for the precise quantification of DEHP in complex matrices such as environmental samples, food, and biological fluids .

Product Identity Perdeuterated DEHP Internal Standard
Analytical Workflow Isotope Dilution LC-MS / GC-MS
Key Selection Property Unambiguous mass shift for interference-free quantification

The Case Against Using DEHP-d4 or Unlabeled Analogues for DEHP-d38 Applications


In trace analysis of DEHP, substituting DEHP-d38 with a lower-mass deuterated analog (e.g., DEHP-d4) or an unlabeled structural analog can introduce significant quantitative bias. This is due to differential matrix effects stemming from slight chromatographic retention time shifts [1] or the inability of structural analogs to co-elute and co-ionize identically with the target analyte [2]. In contrast, DEHP-d38 provides the maximal mass difference from unlabeled DEHP, a critical advantage for avoiding spectral overlap in complex matrices and ensuring the fundamental assumption of identical physicochemical behavior between analyte and IS is upheld [3].

DEHP-d38 (Perdeuterated)
Unlabeled Standard
Low-Deuterium (e.g., DEHP-d4)
Enables matrix-effect correction via co-elution
May not correct for matrix effects; standard addition often required
May partially correct, but isotopic overlap with metabolites possible
Provides unambiguous spectral resolution
Lacks isotopic separation; prone to native analyte interference
Small mass shift may not resolve from complex matrix signals

Quantifiable Differentiation of DEHP-d38: Evidence for Superior Analytical Performance


Maximized Mass Difference for Unambiguous Quantification vs. Lower-Labeled Analogs (e.g., DEHP-d4)

DEHP-d38 provides a mass difference of +38 Da relative to unlabeled DEHP (MW: 390.56), compared to +4 Da for DEHP-d4 [1]. This larger mass difference ensures complete spectral resolution from the natural isotopic distribution (M+1, M+2, etc.) of unlabeled DEHP, a critical requirement for accurate quantification in complex matrices [2].

Mass Shift
Data to verify
DEHP-d38: +38 Da
DEHP-d4: +4 Da
Supports spectral resolution, reduces isotopic interference
Theoretical mass shift; reported to improve quantification context
Isotope Dilution Mass Spectrometry Method Validation LC-MS/MS

Precision Comparison in Quantitative Method Validation: DEHP-d38 vs. Structural Analog IS

In a validated GC-MS/MS method for trace phthalates in cosmetics, the use of a deuterated internal standard (DBP-d4 and DEHP-d4) yielded recoveries of 95-106.1% with relative standard deviations (RSDs) below 3.9% at 25 µg/g [1]. While direct data for DEHP-d38 is not presented, this study establishes the performance benchmark for deuterated IS, which is presumed to be matched or improved upon by DEHP-d38 due to its larger mass difference. In contrast, a separate protocol suggests using an unlabeled structural analog, benzyl benzoate, as an IS , which is a known source of matrix effect-induced bias [2].

Purity / Enrichment
Data to verify
98 atom % D, 99% CP
May reduce background interference in ultra-trace analysis
Vendor specification; lot-specific review required
GC-MS/MS Method Validation Cosmetics Analysis

Sensitivity and Cross-Talk Mitigation in Trace Food Analysis: DEHP-d38 vs. DEHP-d4

A 2018 study validated an isotope dilution LC-MS/MS method for 16 phthalate esters in sesame oil, achieving detection limits (LODs) of 0.21–28.2 ng/g using D4-labeled internal standards [1]. While DEHP-d4 was used, the study underscores the essential role of isotope dilution for achieving these LODs in complex matrices. DEHP-d38, with its +38 Da mass shift, is theorized to offer even lower potential LODs for DEHP by completely eliminating any signal contribution from the unlabeled analyte's natural isotopic envelope [2].

Method Precision (Class)
Class-level
RSD 0.24–4.6% (deuterated phthalates)
Supports matrix-effect correction without standard addition
HS-SPME-GC-MS, wine matrix; method transfer review recommended
LC-MS/MS Food Safety Edible Oil Analysis

High-Value Application Scenarios for DEHP-d38 in Regulated Analytical Environments


Regulatory Compliance: Achieving the Lowest Possible Detection Limits for DEHP in Food Contact Materials

In regulated environments where DEHP migration from food contact materials must be quantified at sub-ppb levels, the use of DEHP-d38 as an internal standard is critical. Its large mass differential minimizes background noise and ensures the method's limit of quantification (LOQ) is governed by instrumental sensitivity rather than methodological bias [1]. This is essential for demonstrating compliance with stringent regulations like EU No 10/2011, as the inherent precision of the isotope dilution approach with DEHP-d38 provides robust, defensible data [2].

High-Confidence Exposure Assessment in Complex Biological Matrices

For studies investigating human exposure to DEHP through biomonitoring (e.g., analysis of serum or urine), matrix effects are the primary source of analytical error. DEHP-d38 co-elutes and co-ionizes identically with endogenous DEHP, effectively compensating for variable ion suppression or enhancement across a large batch of clinical samples [1]. This capability is essential for generating reliable pharmacokinetic data and establishing defensible links between exposure and biological outcomes, where analytical variability must be minimized.

Validating In-House Methods Against Reference Protocols

When a laboratory adapts a published reference method—such as the isotope dilution LC-MS/MS method for phthalates in oil [1]—procuring the exact internal standard specified (or a demonstrably superior one like DEHP-d38) is a crucial first step in method transfer and validation. Using a lower-grade or less-characterized analog introduces an unnecessary variable that can delay validation and compromise the comparability of results with the original peer-reviewed study.

Ensuring Data Integrity in High-Throughput QC Laboratories

For contract research organizations (CROs) and quality control (QC) labs performing high-throughput DEHP analysis, the long-term stability and reliable correction of matrix effects provided by DEHP-d38 translate directly to operational efficiency. The use of a high-quality IS reduces the frequency of failed batches, minimizes the need for time-consuming re-analysis, and ensures consistent data reporting to clients, protecting the laboratory's reputation for accuracy and reliability [1].

Application
Selection Property
Validation Focus
Phthalate regulatory testing in food contact materials
Matrix-effect correction via isotope dilution
Precision, LOD/LOQ validation per method
Ultra-trace DEHP quantification in biological matrices
Spectral resolution with large mass shift
Ion suppression and cross-talk evaluation
Biochemical interaction studies (H-D exchange)
Full deuteration for isotopic tracing
Enzyme assay and lipidomics method validation

Technical Documentation Hub

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32 linked technical documents
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